molecular formula C11H14ClNO2S B1285851 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride CAS No. 61322-63-2

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B1285851
CAS No.: 61322-63-2
M. Wt: 259.75 g/mol
InChI Key: NNSSXXRHGRLDJP-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a chemical compound with a unique structure that includes a thiophene ring, a benzylamino group, and a sulfone group

Biochemical Analysis

Biochemical Properties

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it can bind to specific proteins, altering their conformation and activity. For example, it has been observed to interact with heat shock proteins (HSPs), which are crucial for protein folding and stress response . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), this compound can alter gene expression and cellular metabolism . In cancer cells, it has demonstrated the ability to induce apoptosis and inhibit proliferation, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . For instance, its interaction with COX enzymes involves the formation of hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . Additionally, it can modulate gene expression by affecting transcription factors and epigenetic regulators . These molecular interactions contribute to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, but it may degrade under extreme pH or temperature . Long-term exposure to this compound in cell culture models has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of considering temporal factors when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 (CYP) enzymes . The metabolism of this compound can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase (G6PD) and lactate dehydrogenase (LDH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Properties

IUPAC Name

N-benzyl-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-7,11-12H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSSXXRHGRLDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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